![molecular formula C27H32N4O4S B1233836 N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Discovery as CB2 Agonists
N-[4-[[2-(Diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide and similar compounds were identified as part of a novel series of cannabinoid receptor ligands. In particular, certain derivatives have been found to act as potent and selective CB2 agonists. These compounds, like selective CB2 agonist 31, showed significant activity in rodent models of postoperative pain (Worm et al., 2009).
Carbonic Anhydrase Inhibitors
These compounds have been studied for their role as inhibitors of carbonic anhydrase (CA) isoenzymes. Specific aromatic sulfonamide derivatives exhibited nanomolar half maximal inhibitory concentration (IC50) values against various CA isoenzymes, showing different activities for the isoenzymes studied (Supuran et al., 2013).
Cardiac Electrophysiological Activity
Research has also been conducted on the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds similar to this compound. These compounds demonstrated potency in the in vitro Purkinje fiber assay, comparable to established class III agents (Morgan et al., 1990).
Alzheimer's Disease Research
In the context of Alzheimer's disease, certain benzamide derivatives, including N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide, were synthesized and evaluated for their inhibitory effects on the acetylcholinesterase (AChE) enzyme. This enzyme is crucial in Alzheimer's disease research, and the most effective compound in this study was identified as a potential lead compound (Yamali et al., 2021).
Anticancer Activity
A series of substituted benzamides, including N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, were designed and synthesized for evaluation against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity in comparison to the reference drug etoposide (Ravinaik et al., 2021).
Anticonvulsant Activity
Compounds similar to this compound, such as 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, were synthesized and evaluated in anticonvulsant models. These compounds were found to be superior to phenytoin in certain seizure tests (Lambert et al., 1995).
Propiedades
Fórmula molecular |
C27H32N4O4S |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C27H32N4O4S/c1-4-31(5-2)18-17-28-26(32)21-11-15-23(16-12-21)29-27(33)22-7-6-8-25(19-22)36(34,35)30-24-13-9-20(3)10-14-24/h6-16,19,30H,4-5,17-18H2,1-3H3,(H,28,32)(H,29,33) |
Clave InChI |
ANFMDKLZVFZSMK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



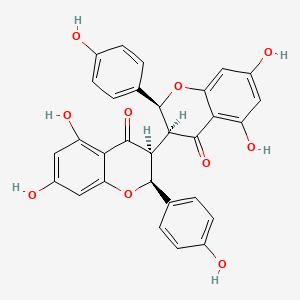
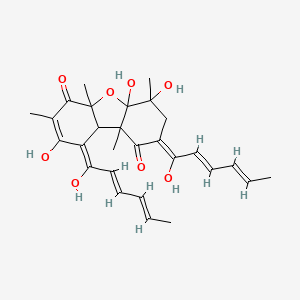
![Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)
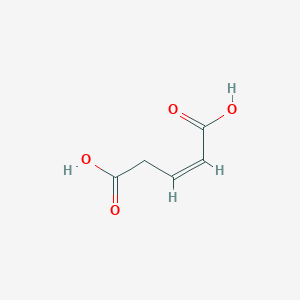


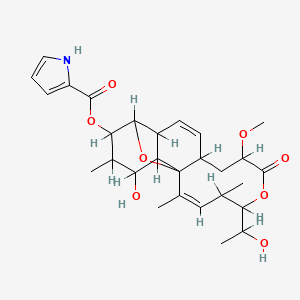
![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)


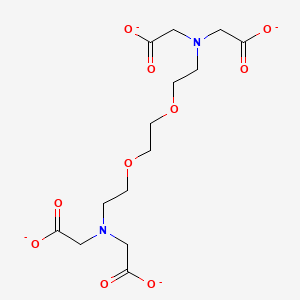

![[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide](/img/structure/B1233775.png)
